Z-Hse(Ac)-OH

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

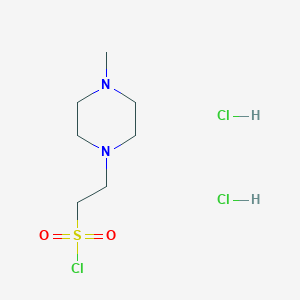

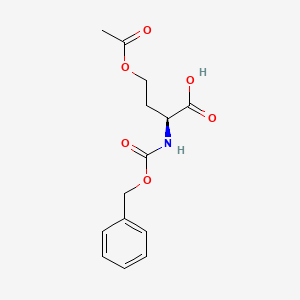

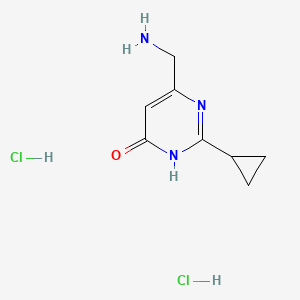

Z-Hse(Ac)-OH is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a derivative of Z-Hydroxyproline, which is an essential amino acid found in collagen. Z-Hse(Ac)-OH is a modified form of Hydroxyproline, which has an acetyl group attached to it at the N-terminus.

Wissenschaftliche Forschungsanwendungen

Applications in Solar Cells

Zinc Oxide (ZnO) is an n-type inorganic semiconductor widely utilized in organic and hybrid solar cells due to its notable characteristics like low cost, easy synthesis, non-toxicity, high stability, and impressive optoelectronic properties. ZnO finds applications in solar cells as electron acceptor materials in ZnO/organic hybrid solar cells, as well as in electrode buffer layers or transparent electrodes. Its role as an electron collection and hole-blocking material significantly influences device performance, including power conversion efficiency and stability (Huang, Yin, & Zheng, 2011).

Enhanced Energy Storage

Research has introduced ZnNiBO3(OH) (ZNBH), a modified member of the KBe2BO3F2 (KBBF) family, as an effective electrode material for supercapacitors. The ZNBH shows improved electronic properties and specific capacity, highlighting the role of safe and non-toxic materials in advancing energy storage applications (Hussain et al., 2022).

Photocatalytic Applications

ZnO has been synthesized and applied for photocatalytic degradation of pollutants like norfloxacin, demonstrating its potential in environmental cleanup. Doped ZnO, in particular, exhibits enhanced photocatalytic activity and stability, making it a promising technology for treating antibiotic-contaminated water (Shah et al., 2018).

Adsorption and Removal of Pollutants

Studies have explored ZnS:Cu nanoparticles loaded on activated carbon for the removal of pollutants from aqueous solutions, showcasing high adsorption capacity and potential for practical environmental applications (Asfaram et al., 2015).

Enhancing ZnO Photocatalytic and Stability

Research efforts focus on improving ZnO's photocatalytic performance and stability for environmental applications. Strategies like tailoring its surface-bulk structure and altering photogenerated charge transfer pathways aim to inhibit charge carrier recombination and enhance reactive oxygen species generation (Kumar & Rao, 2015).

Eigenschaften

IUPAC Name |

(2S)-4-acetyloxy-2-(phenylmethoxycarbonylamino)butanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO6/c1-10(16)20-8-7-12(13(17)18)15-14(19)21-9-11-5-3-2-4-6-11/h2-6,12H,7-9H2,1H3,(H,15,19)(H,17,18)/t12-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCZNLKPCXYTNQJ-LBPRGKRZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCCC(C(=O)O)NC(=O)OCC1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OCC[C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Z-Hse(Ac)-OH | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-chloro-N-[(2-methyl-1H-indol-5-yl)methyl]-2-nitrobenzamide](/img/structure/B2447783.png)

![N-((5-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide](/img/structure/B2447784.png)

![2,6-Dichloro-N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]pyridine-3-carboxamide](/img/structure/B2447792.png)

![N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-4-methoxy-N-methylbenzamide](/img/structure/B2447795.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxybenzenesulfonamide](/img/structure/B2447796.png)